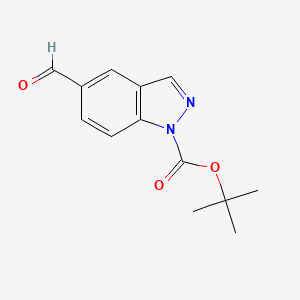

tert-Butyl 5-formyl-1H-indazole-1-carboxylate

Vue d'ensemble

Description

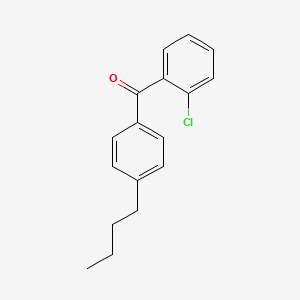

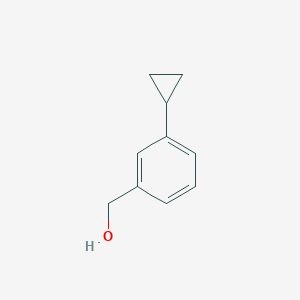

“tert-Butyl 5-formyl-1H-indazole-1-carboxylate” is a chemical compound with the molecular formula C13H14N2O3 . It is also known by other names such as 1-N-BOC-5-FORMYL-INDAZOLE and 5-Formyl-indazole-1-carboxylic acid tert-butyl ester .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 5-formyl-1H-indazole-1-carboxylate” is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .Physical And Chemical Properties Analysis

This compound has a molecular weight of 246.26 g/mol . It has a topological polar surface area of 61.2 Ų and a complexity of 338 . It has no hydrogen bond donors and four hydrogen bond acceptors .Applications De Recherche Scientifique

Medicinal Chemistry

Application Summary:

In medicinal chemistry, this compound is utilized for the synthesis of indazole derivatives that exhibit a wide range of biological activities. These derivatives are explored for their potential as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Methods of Application:

The compound serves as a precursor in various synthetic pathways. For instance, it undergoes Suzuki–Miyaura cross-coupling reactions, facilitated by palladium catalysts, to introduce different aryl or heteroaryl groups at the indazole 3-position.

Results:

The synthesized indazole derivatives have shown promising results in preliminary biological assays, with some compounds exhibiting significant inhibitory activity against targeted enzymes or cancer cell lines.

Organic Synthesis

Application Summary:

In organic synthesis, 1-N-BOC-5-FORMYL-INDAZOLE is a key intermediate for constructing complex indazole frameworks. It’s particularly valuable for introducing formyl groups which are pivotal for subsequent functionalization .

Methods of Application:

The compound is used in reductive cyclization reactions and transition metal-catalyzed processes to form C–N and N–N bonds, leading to various indazole scaffolds.

Results:

These methods have yielded diverse indazole structures with high selectivity and yields, contributing to the expansion of available indazole-based compounds for further research and development.

Material Science

Application Summary:

In material science, indazole derivatives, synthesized using tert-Butyl 5-formyl-1H-indazole-1-carboxylate , are investigated for their photoelectric properties. They are potential candidates for organic semiconductors and photovoltaic materials .

Methods of Application:

The compound undergoes various organic reactions to modify its electronic structure, which is crucial for altering its photophysical properties.

Results:

Some derivatives have demonstrated enhanced electron mobility and stability, making them suitable for use in organic light-emitting diodes (OLEDs) and solar cells.

Agricultural Chemistry

Application Summary:

In agricultural chemistry, indazole derivatives are explored for their insecticidal and herbicidal activities1-N-BOC-5-FORMYL-INDAZOLE serves as a starting point for synthesizing these bioactive molecules .

Methods of Application:

The compound is used to synthesize indazole-based compounds that target specific enzymes or receptors in pests and weeds.

Results:

Certain derivatives have shown efficacy in controlling pest populations and weed growth, with potential for development into commercial agrochemical products.

Computational Chemistry

Application Summary:

tert-Butyl 5-formyl-1H-indazole-1-carboxylate

is also significant in computational chemistry, where its derivatives are modeled to predict their reactivity and interaction with biological targets .

Methods of Application:

Advanced computational methods, such as density functional theory (DFT), are employed to calculate the electronic properties and predict the biological activity of the synthesized compounds.

Results:

The computational studies have provided insights into the structure-activity relationships, guiding the design of more potent and selective indazole-based drugs.

Environmental Chemistry

Application Summary:

In environmental chemistry, the focus is on the degradation products of indazole derivatives and their environmental impact1-N-BOC-5-FORMYL-INDAZOLE and its derivatives are studied for their biodegradability and toxicity .

Methods of Application:

Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the degradation pathways and identify the metabolites.

Results:

The studies aim to ensure that the compounds and their breakdown products do not pose a significant risk to the environment, with some derivatives showing favorable profiles for environmental safety.

This analysis provides a detailed overview of the diverse applications of tert-Butyl 5-formyl-1H-indazole-1-carboxylate in scientific research, highlighting its versatility and importance across various fields of study.

Synthesis of Phosphoinositide 3-Kinase Inhibitors

Application Summary:

This compound is instrumental in synthesizing selective inhibitors of phosphoinositide 3-kinase δ, which are crucial for treating respiratory diseases .

Methods of Application:

The synthesis involves transition metal-catalyzed reactions and reductive cyclization, forming C–N and N–N bonds without catalysts and solvents from azidobenzaldehydes and amines.

Results:

The resulting indazole derivatives have been identified as potent inhibitors, offering therapeutic potential for respiratory conditions.

Development of Organic Photovoltaic Materials

Application Summary:

Indazole derivatives, synthesized from 1-N-BOC-5-FORMYL-INDAZOLE , are being researched for their application in organic photovoltaic materials due to their photoelectric activities .

Methods of Application:

The compound undergoes Suzuki–Miyaura reactions to introduce aryl groups, enhancing its electronic structure for better photophysical properties.

Results:

Derivatives have shown promising results in increasing electron mobility, which is essential for their use in solar cells and other photovoltaic devices.

Creation of Bioactive Molecules

Application Summary:

The versatility of tert-Butyl 5-formyl-1H-indazole-1-carboxylate extends to the creation of bioactive molecules with potential anticancer, antibacterial, and anti-inflammatory properties .

Results:

These bioactive molecules have shown efficacy in preliminary assays, indicating their potential for further pharmaceutical development.

Exploration in Functional Materials

Application Summary:

Research into functional materials utilizes indazole derivatives for their unique properties, which can be applied in chemical engineering and material science .

Methods of Application:

The compound’s structure is modified through various chemical reactions to explore its utility in creating new materials with desired properties.

Results:

The exploration has led to the discovery of indazole-based materials with potential applications in electronics, energy storage, and other high-tech industries.

Agricultural Applications

Application Summary:

Indazole derivatives from 1-N-BOC-5-FORMYL-INDAZOLE are also explored for their insecticidal and weeding activities in agriculture .

Methods of Application:

Synthesis of these compounds targets specific enzymes or receptors in pests and weeds, aiming to control their populations effectively.

Results:

Some derivatives have demonstrated potential as environmentally friendly pesticides and herbicides, contributing to sustainable agricultural practices.

Advancements in Green Chemistry

Application Summary:

The compound plays a role in green chemistry, where its derivatives are synthesized using environmentally friendly methods and serve as ionic liquids and N-heterocyclic carbenes .

Propriétés

IUPAC Name |

tert-butyl 5-formylindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-11-5-4-9(8-16)6-10(11)7-14-15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWGPXBJKZYTIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C=O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628527 | |

| Record name | tert-Butyl 5-formyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-formyl-1H-indazole-1-carboxylate | |

CAS RN |

635713-71-2 | |

| Record name | tert-Butyl 5-formyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

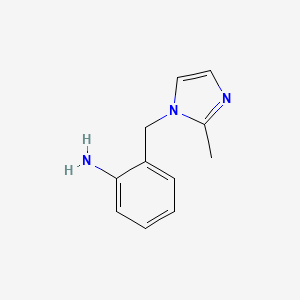

![6-bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1612826.png)

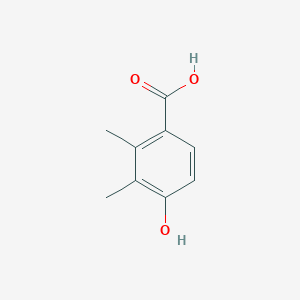

![4'-(Methoxycarbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612828.png)

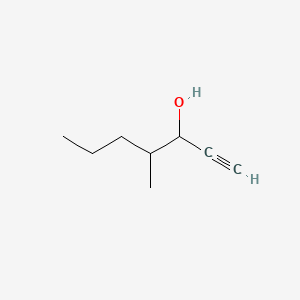

![5-[(Thiophen-2-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B1612835.png)